![molecular formula C81H113N19O14 B14755225 [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate](/img/structure/B14755225.png)
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate is a synthetic analog of the naturally occurring neuropeptide Substance P. This compound is modified to enhance its stability and biological activity, making it a valuable tool in scientific research. Substance P is known for its role in pain perception and inflammation, and its analogs are used to study these processes in greater detail.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are used to increase efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Standard SPPS reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
The major products of these reactions are modified peptides with altered biological activities, which can be used to study structure-activity relationships.
Applications De Recherche Scientifique
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate is widely used in scientific research due to its enhanced stability and activity. Some key applications include:
Neuroscience: Studying pain pathways and neuroinflammation.
Pharmacology: Developing new analgesics and anti-inflammatory drugs.
Cell Biology: Investigating cell signaling pathways and receptor interactions.
Medical Research: Exploring potential therapeutic uses in conditions like chronic pain and inflammatory diseases.
Mécanisme D'action
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, leading to the release of pro-inflammatory cytokines and other mediators. The compound’s modifications enhance its binding affinity and resistance to enzymatic degradation, making it a potent tool for studying NK1 receptor-mediated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Substance P: The natural neuropeptide with similar biological functions.
[D-Arg1,D-Phe5,D-Trp7,9]-Substance P: Another analog with slightly different modifications.
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P amide: An analog with an amide group instead of an acetate.
Uniqueness
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate is unique due to its specific modifications, which enhance its stability and activity compared to other analogs. These properties make it particularly useful for in vivo studies and therapeutic development.
Propriétés
Formule moléculaire |
C81H113N19O14 |
|---|---|
Poids moléculaire |
1576.9 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C79H109N19O12.C2H4O2/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85;1-2(3)4/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86);1H3,(H,3,4)/t54-,57+,58+,59+,60+,61+,62-,63-,64-,65+,66+;/m1./s1 |
Clé InChI |
NFPZHEISPHLQHZ-YJEREJMLSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)[C@@H]8CCCN8C(=O)[C@@H](CCCN=C(N)N)N.CC(=O)O |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
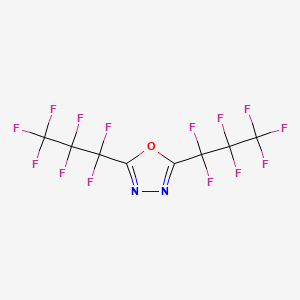
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)
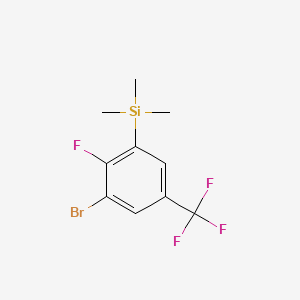
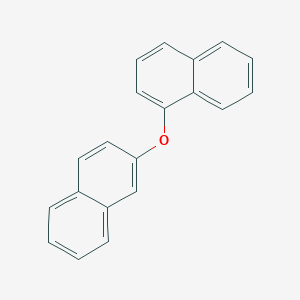
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
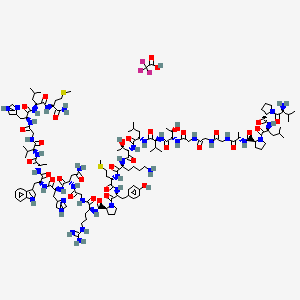
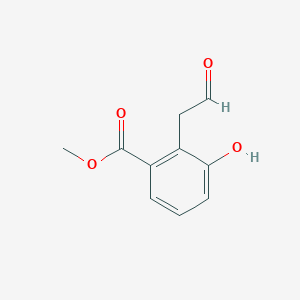
![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)
